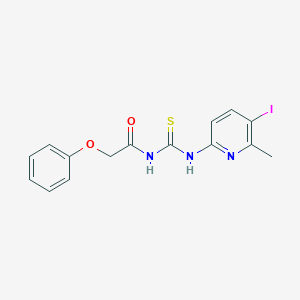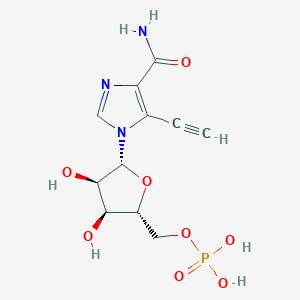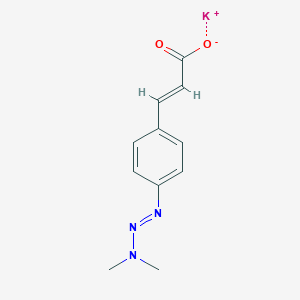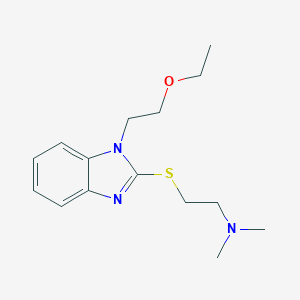
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as BRD7929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been found to have potential applications in various fields such as cancer research, drug discovery, and neurodegenerative diseases.
Mecanismo De Acción
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects by binding to specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide can modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, induce apoptosis, and inhibit tumor growth. Additionally, this compound has been found to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity. This compound has been found to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms involved in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, there is a need for further studies to elucidate the mechanisms involved in the anti-cancer effects of this compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo, which could lead to its potential use in clinical settings.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 2,4-dimethylphenol in the presence of a base to form the corresponding phenoxide salt. The salt is then reacted with chloroacetyl chloride to produce the desired product, which is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is cancer research, where this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the regulation of cell growth and survival.
Propiedades
Nombre del producto |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C16H17BrN2O2 |
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-10-4-6-14(11(2)8-10)21-9-16(20)19-15-7-5-13(17)12(3)18-15/h4-8H,9H2,1-3H3,(H,18,19,20) |
Clave InChI |
XYRVFZKDUCYLPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
